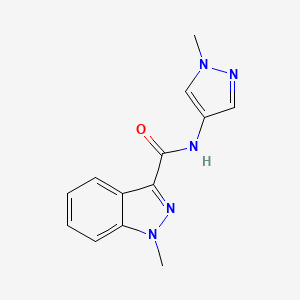

![molecular formula C18H20N6O B6475737 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline CAS No. 2640843-17-8](/img/structure/B6475737.png)

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline (hereafter referred to as 2MPPMQ) is an important chemical compound that has been studied extensively in recent years. It is an organic compound with a molecular weight of 331.41 g/mol and is composed of two piperazine rings and a quinoxaline ring. 2MPPMQ has been found to have a wide range of applications in scientific research and has been used in a variety of laboratory experiments.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

Compounds with similar structures have been found to show affinity towards alpha1-adrenergic receptors . The interaction of these compounds with their targets could lead to changes in cellular signaling pathways, potentially influencing various physiological processes.

Biochemical Pathways

Alpha1-adrenergic receptors, which similar compounds target, are involved in numerous physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, it’s plausible that this compound could influence these pathways.

Pharmacokinetics

Similar compounds have been subjects of comparative analysis, including in silico docking and molecular dynamics simulations, binding data together with adme calculations . These studies identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Vorteile Und Einschränkungen Für Laborexperimente

2MPPMQ has several advantages when used in laboratory experiments. It is relatively inexpensive to synthesize and is easily soluble in organic solvents. Additionally, it is stable in aqueous solutions and can be stored at room temperature. However, it is important to note that 2MPPMQ is light-sensitive and should be stored in a dark environment to avoid degradation.

Zukünftige Richtungen

The potential applications of 2MPPMQ are far-reaching and there are many possible future directions for research. For example, further research could be done on its effects on cancer cells, as well as its potential applications in the development of new drugs. Additionally, more research could be done on its ability to modulate the activity of ion channels, as well as its potential use in the development of new catalysts. Furthermore, research could be done on its ability to act as an inhibitor of enzymes, as well as its potential use in the study of protein structure and function. Finally, further research could be done on its effects on the nervous system, as well as its potential use in the treatment of neurological disorders.

Synthesemethoden

2MPPMQ can be synthesized in a laboratory setting using a variety of methods. The most common method of synthesis involves the reaction of 4-methoxypyrimidine-2-carboxylic acid and 3-methylquinoxaline in the presence of anhydrous sodium acetate. This reaction is carried out in a solvent such as acetonitrile and is typically heated to a temperature of 120°C.

Wissenschaftliche Forschungsanwendungen

2MPPMQ has been widely used in scientific research due to its unique properties. It has been found to be a useful tool in studying the structure and function of proteins, as well as in the development of new drugs. Additionally, it has been used in the study of enzyme kinetics and in the development of new catalysts for organic synthesis.

Biochemische Analyse

Biochemical Properties

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. Notably, this compound exhibits affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The interaction with alpha1-adrenergic receptors suggests potential therapeutic applications in treating conditions such as hypertension and benign prostate hyperplasia.

Additionally, this compound has been studied for its binding interactions with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the cholinergic transmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine . This can enhance cognitive functions and potentially alleviate symptoms of neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules. For example, its binding to alpha1-adrenergic receptors leads to the activation or inhibition of downstream signaling pathways, resulting in physiological effects such as smooth muscle contraction .

In addition, this compound inhibits acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . This inhibition increases acetylcholine levels, enhancing cholinergic transmission and potentially improving cognitive functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in various laboratory settings. Over time, this compound has shown stability under controlled conditions, with minimal degradation observed in in vitro studies . Long-term effects on cellular function have been evaluated in both in vitro and in vivo studies, revealing sustained activity and potential therapeutic benefits.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, this compound exhibits therapeutic effects without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The major metabolic pathways include hydroxylation and N-dealkylation, leading to the formation of various metabolites. These metabolites are then excreted through the urine and feces .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to interact with plasma proteins, which facilitate its distribution throughout the body . Additionally, it can cross the blood-brain barrier, allowing it to exert effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells . Post-translational modifications, such as phosphorylation, may influence its targeting to specific compartments or organelles, thereby modulating its activity .

Eigenschaften

IUPAC Name |

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-13-17(21-15-6-4-3-5-14(15)20-13)23-9-11-24(12-10-23)18-19-8-7-16(22-18)25-2/h3-8H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQICVCCMWUQDPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=CC(=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[(5-chloro-1,3-benzoxazol-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6475658.png)

![N,N,4-trimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6475674.png)

![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6475681.png)

![5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6475691.png)

![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6475699.png)

![2-methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6475714.png)

![4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B6475721.png)

![3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B6475725.png)

![2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B6475740.png)

![6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6475746.png)

![N-cyclohexyl-2-[7-(3-fluorophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B6475759.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6475765.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6475772.png)